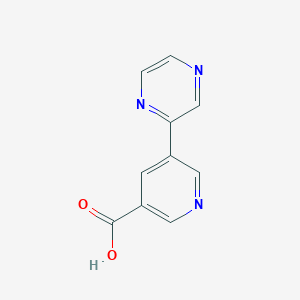
5-(Pyrazin-2-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyrazin-2-yl)nicotinic acid: is an organic compound with the molecular formula C10H7N3O2 and a molecular weight of 201.18 g/mol It is a derivative of nicotinic acid, where the pyridine ring is substituted with a pyrazine ring at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Pyrazin-2-yl)nicotinic acid typically involves the reaction of pyrazine derivatives with nicotinic acid or its derivatives. One common method is the Suzuki cross-coupling reaction , where pyrazin-2-ylboronic acid is coupled with 5-bromonicotinic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction or other similar coupling reactions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
5-(Pyrazin-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrazine and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acid derivatives, while reduction could produce pyrazin-2-ylmethanol.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, 5-(Pyrazin-2-yl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology:
In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .
Medicine:
Medicinally, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, to treat various diseases .
Industry:
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coordination complexes, due to its ability to form stable structures with metals .
Mecanismo De Acción
The exact mechanism of action of 5-(Pyrazin-2-yl)nicotinic acid is not well-defined. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Nicotinic acid (3-pyridinecarboxylic acid): A precursor to 5-(Pyrazin-2-yl)nicotinic acid, used in the synthesis of various derivatives.
Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer of nicotinic acid with different substitution patterns and properties.
Pyrazinecarboxylic acid: A related compound with a pyrazine ring, used in similar applications.
Uniqueness:
This compound is unique due to the presence of both pyrazine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
1340215-17-9 |
|---|---|
Fórmula molecular |
C10H7N3O2 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
5-pyrazin-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-3-7(4-12-5-8)9-6-11-1-2-13-9/h1-6H,(H,14,15) |
Clave InChI |
KPMOABCIAYYACJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=CC(=CN=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



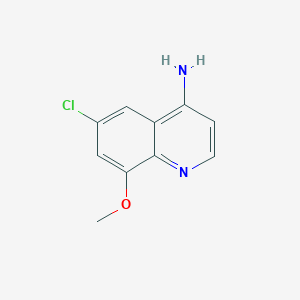
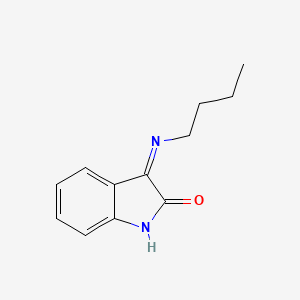



![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)
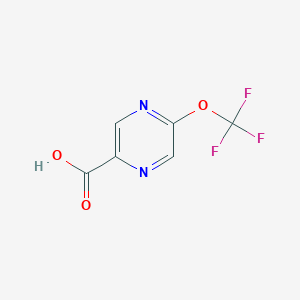

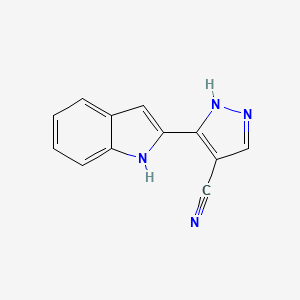

![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)
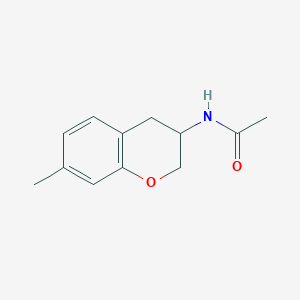
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11895654.png)
